molecular formula C14H25ClN2 B3085605 N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride CAS No. 1158213-30-9

N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride

Cat. No. B3085605
CAS RN: 1158213-30-9
M. Wt: 256.81 g/mol
InChI Key: ODVVEEMCBCJYDK-UHFFFAOYSA-N
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Description

“N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” is a chemical compound with the empirical formula C11H18N2 · HCl . It is a solid in form . The molecular weight of this compound is 214.73 .


Molecular Structure Analysis

The SMILES string of “this compound” is NC(C=C1)=CC=C1CN(CC)CC.Cl . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“this compound” is a solid . The molecular weight of this compound is 214.73 . The InChI key for this compound is KGIGWOSWNIHWMZ-UHFFFAOYSA-N .

Scientific Research Applications

Green Chemistry Applications

A study highlighted the utility of anilines in green chemistry through the sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites. This process efficiently produces N,N-dimethyl derivatives, demonstrating an environmentally friendly approach to synthesizing complex molecules (Selva, Perosa, & Fabris, 2008).

Catalytic Systems for Synthesis

Another research explored the hydroaminomethylation of 2,5-dihydrofuran with aromatic amines, including anilines, to efficiently synthesize N-arylated amines under optimal conditions. This one-pot synthesis method provides a straightforward approach to obtaining high yields of desired products, illustrating the compound's role in facilitating complex chemical reactions (Zheng & Wang, 2019).

Insecticidal Activity

Research on novel 4-arylamino pyrimidine derivatives synthesized from substituted anilines revealed significant insecticidal activity against various pests. This demonstrates the potential of using N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride derivatives in developing new insecticides for agricultural applications (Wu et al., 2019).

Corrosion Inhibition

A synthesized Schiff base derived from anilines was investigated for its corrosion inhibition properties on mild steel in acidic solutions. The study shows the compound's effectiveness as a corrosion inhibitor, linking its chemical structure to its protective abilities against metal corrosion, which is crucial for industrial applications (Daoud et al., 2014).

Chemical Synthesis Optimization

The optimized synthesis of key pharmaceutical intermediates from aniline derivatives demonstrates the compound's significance in drug development processes. These intermediates are crucial for synthesizing new generation narcotic analgesics and fentanyl analogues, showcasing the versatility and importance of aniline derivatives in medicinal chemistry (Kiricojevic et al., 2002).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it may be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It is classified as Acute Tox. 4 Oral for hazard classifications .

properties

IUPAC Name

N,N-diethyl-4-(propylaminomethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h7-10,15H,4-6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVVEEMCBCJYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)N(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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